molecular formula C12H12F3N3O2 B2539831 N-(1-Cyanopropyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide CAS No. 1465393-99-0

N-(1-Cyanopropyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide

Cat. No.: B2539831
CAS No.: 1465393-99-0
M. Wt: 287.242
InChI Key: JKYHHORFYPTLKY-UHFFFAOYSA-N
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Description

N-(1-Cyanopropyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyanopropyl group, a trifluoroethoxy group, and a pyridine carboxamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanopropyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using trifluoroethanol and appropriate leaving groups.

    Attachment of the Cyanopropyl Group: The cyanopropyl group can be attached through a nucleophilic addition reaction involving acrylonitrile and a suitable nucleophile.

    Formation of the Carboxamide Moiety: The carboxamide group can be formed through an amidation reaction involving a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanopropyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(1-Cyanopropyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyanopropyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanopropyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide: shares similarities with other pyridine derivatives, such as:

Uniqueness

  • The presence of the trifluoroethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and stability, compared to similar compounds with different substituents. This can influence its reactivity, biological activity, and potential applications.

Properties

IUPAC Name

N-(1-cyanopropyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O2/c1-2-8(6-16)17-11(19)9-4-3-5-10(18-9)20-7-12(13,14)15/h3-5,8H,2,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYHHORFYPTLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1=NC(=CC=C1)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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